5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid

Organic Synthesis Peptide Chemistry Building Block Sourcing

5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid (CAS 903094-18-8) is a heterocyclic building block featuring a pyrrole core substituted with a Boc-protected amino group at the 5-position and a free carboxylic acid at the 3-position. With a molecular formula of C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol, the compound belongs to the class of N-Boc-protected aminopyrrole carboxylic acids widely employed in peptide and heterocyclic synthesis.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 903094-18-8
Cat. No. B15204754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid
CAS903094-18-8
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=CN1)C(=O)O
InChIInChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-4-6(5-11-7)8(13)14/h4-5,11H,1-3H3,(H,12,15)(H,13,14)
InChIKeyQKVKUTZHFYGHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic Acid (CAS 903094-18-8): Core Identity and Procurement-Relevant Profile


5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid (CAS 903094-18-8) is a heterocyclic building block featuring a pyrrole core substituted with a Boc-protected amino group at the 5-position and a free carboxylic acid at the 3-position. With a molecular formula of C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol, the compound belongs to the class of N-Boc-protected aminopyrrole carboxylic acids widely employed in peptide and heterocyclic synthesis . The compound is commercially available from multiple suppliers at purities ranging from 95% to 99% .

Why 5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic Acid Cannot Be Casually Substituted with In-Class Analogs


Although multiple Boc-protected aminopyrrole carboxylic acids exist in the chemical catalog, their positional isomerism and substitution patterns produce distinct physicochemical and reactivity profiles. The 3-carboxylic acid position imparts a measurably weaker acidity (pKa ~5.0) compared to 2-carboxylic acid pyrrole analogs (pKa ~4.4), directly affecting coupling kinetics and decarboxylation resistance . Furthermore, the free N-H at the pyrrole 1-position enables downstream diversification that is impossible with N-methyl-blocked comparators. Supply chain realities compound these chemical differences: the closely related 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid isomer (CAS 547762-39-0) has been discontinued by at least one major supplier, making the 3-carboxylic acid variant the more reliable choice for sustained research programs .

Quantitative Differentiation Evidence for 5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic Acid (CAS 903094-18-8)


Higher Achievable Purity Compared to the 2-Positional Isomer (CAS 903094-16-6)

The target compound can be sourced at a documented purity of 99% from commercial suppliers , whereas the direct positional isomer 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid (CAS 903094-16-6) is routinely supplied at a minimum purity specification of only 95% . This 4-percentage-point purity differential represents a meaningful reduction in the impurity load carried into multi-step synthetic sequences.

Organic Synthesis Peptide Chemistry Building Block Sourcing

Weaker Carboxylic Acid Acidity (pKa ~5.0) Versus 2-Carboxylic Acid Pyrrole Analogs (pKa ~4.4)

Literature tabulations establish that pyrrole-3-carboxylic acids have a pKa of approximately 5.0, compared to approximately 4.4 for pyrrole-2-carboxylic acids . The target compound, bearing the carboxyl group at the 3-position, is therefore a measurably weaker acid (ΔpKa ≈ +0.6), which implies slower decarboxylation kinetics under thermal stress and may require adjusted activation strategies in amide bond-forming reactions relative to 2-carboxylic acid analogs such as 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid.

Physicochemical Profiling Coupling Chemistry Decarboxylation Stability

Active Multi-Vendor Supply Versus Discontinued 2-Carboxylic Acid Positional Isomer

The 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid isomer (CAS 547762-39-0) has been marked as 'Discontinued' by at least one major European supplier (CymitQuimica, Ref. 10-F759482) . In contrast, the target 3-carboxylic acid compound is actively stocked and available from a geographically diverse set of vendors including AKSci (USA) , CymitQuimica (EU) , and Leyan (China) , providing robust multi-source procurement security.

Supply Chain Reliability Procurement Risk Synthetic Planning

Free Pyrrole N-H as a Binary Synthetic Handle Absent in N-Methyl-Blocked Analogs

The target compound retains an unsubstituted pyrrole N-H at position 1, which serves as a site for subsequent N-alkylation, N-acylation, N-arylation, or N-Boc protection. The widely used comparator 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 77716-11-1) carries a permanent methyl substituent at N-1 that irreversibly blocks this position . While this is a qualitative binary distinction rather than a continuous quantitative metric, the presence versus absence of a diversifiable N-H site represents a go/no-go decision point for medicinal chemistry programs requiring pyrrole N-functionalization for SAR exploration.

Scaffold Diversification N-Functionalization Structure-Activity Relationship

Optimal Application Scenarios for 5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic Acid Based on Evidence


Solid-Phase Peptide Synthesis Requiring High-Purity Heterocyclic Building Blocks

When peptide chemists require a Boc-protected aminopyrrole carboxylic acid for incorporation into peptide chains via solid-phase synthesis, the 99% purity availability of the target compound reduces the risk of impurity-driven side reactions that could compromise crude peptide purity and overall isolated yield. The 3-carboxylic acid pKa (~5.0) also informs the choice of coupling activation strategy relative to more acidic 2-carboxylic acid analogs .

Medicinal Chemistry SAR Campaigns Requiring N-Functionalization of the Pyrrole Scaffold

Programs that demand exploration of substituent effects at the pyrrole nitrogen benefit from the free N-H at position 1 of the target compound. Unlike the N-methyl-blocked comparator 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid , the target compound allows late-stage N-alkylation or N-arylation to generate diverse 1-substituted analogs without requiring a de novo synthesis for each N-substituted derivative.

Multi-Year Drug Discovery Programs Dependent on Supply Chain Continuity

For project teams anticipating multi-year synthetic campaigns, the active multi-vendor supply status of the target compound—available from AKSci, CymitQuimica, Leyan, and ChemicalBook suppliers —offers procurement resilience. This contrasts with the discontinued status of the 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid isomer (CAS 547762-39-0) , whose unavailability could derail established synthetic routes.

Thermally Stressed Synthetic Transformations Where Decarboxylation Must Be Avoided

The higher pKa of the 3-carboxylic acid group (~5.0 vs. ~4.4 for 2-carboxylic acid pyrroles) correlates with greater resistance to thermal decarboxylation . This property is advantageous in reactions requiring prolonged heating, such as high-temperature amide couplings or microwave-assisted heterocycle syntheses, where premature CO₂ loss from 2-carboxylic acid analogs could reduce yield and complicate purification.

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